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Compound of Interest

Compound Name: EMD 1204831

Cat. No.: B3061435 Get Quote

This technical guide provides an in-depth overview of the preclinical evaluation of EMD
1204831, a potent and highly selective, ATP-competitive small molecule inhibitor of the c-Met

receptor tyrosine kinase. Designed for researchers, scientists, and drug development

professionals, this document details the mechanism of action, summarizes key efficacy data in

solid tumor models, outlines experimental protocols, and briefly touches on the clinical

development of this compound.

Introduction
The mesenchymal-epithelial transition factor (c-Met), also known as the hepatocyte growth

factor receptor (HGFR), is a receptor tyrosine kinase that plays a crucial role in embryonic

development, tissue regeneration, and wound healing. However, aberrant activation of the c-

Met signaling pathway is a known driver in the progression and metastasis of numerous solid

tumors, including those of the stomach, lung, pancreas, and brain.[1] This pathological

activation can occur through ligand (HGF)-dependent or independent mechanisms, leading to

increased cell proliferation, survival, migration, and invasion.

EMD 1204831 was developed as a selective inhibitor of c-Met to disrupt these oncogenic

signaling pathways.[2] It has demonstrated potent inhibition of c-Met kinase activity and has

been investigated in a variety of preclinical solid tumor models.
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EMD 1204831 selectively binds to the ATP-binding pocket of the c-Met kinase domain,

preventing autophosphorylation and subsequent activation of downstream signaling cascades.

This targeted inhibition has been shown to be highly selective for c-Met when profiled against a

large panel of other human kinases. The primary consequence of this inhibition is the

downregulation of key signaling pathways responsible for tumor growth and survival, notably

the PI3K/Akt and MAPK/ERK pathways.

c-Met Signaling Pathway Inhibition by EMD 1204831
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Caption: c-Met signaling pathway and the inhibitory action of EMD 1204831.
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Preclinical Efficacy in Solid Tumor Models
EMD 1204831 has demonstrated significant antitumor activity in various subcutaneous

xenograft models of human solid tumors. The efficacy has been observed in tumors with both

HGF-dependent and HGF-independent c-Met activation.

Summary of In Vivo Antitumor Activity
Cell Line Tumor Type

c-Met
Activation

Dosing
Regimen

Outcome Reference

EBC-1

Non-Small

Cell Lung

Cancer

HGF-

Independent

(c-Met

amplified)

100 mg/kg,

qd

Tumor

Regression

Bladt F, et al.

2013

KP-4
Pancreatic

Carcinoma

HGF-

Dependent

100 mg/kg,

qd

Tumor

Regression

Bladt F, et al.

2013

Hs746T
Gastric

Carcinoma

HGF-

Independent

(c-Met

amplified)

100 mg/kg,

bid

Tumor

Regression

Bladt F, et al.

2013

U-87 MG Glioblastoma
HGF-

Dependent

100 mg/kg,

bid

Tumor

Growth

Inhibition

Bladt F, et al.

2013

qd = once daily; bid = twice daily

Experimental Protocols
Detailed methodologies are crucial for the replication and extension of preclinical findings.

Below are summarized protocols for key experiments performed in the evaluation of EMD
1204831.

In Vivo Xenograft Tumor Model Studies
This protocol outlines the general workflow for assessing the antitumor efficacy of EMD
1204831 in a subcutaneous xenograft model.
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Caption: General experimental workflow for in vivo xenograft studies.
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Methodology Details:

Cell Lines and Culture: Human tumor cell lines (e.g., EBC-1, KP-4, Hs746T) are cultured in

appropriate media supplemented with fetal bovine serum and antibiotics under standard cell

culture conditions (37°C, 5% CO₂).

Animal Models: Female athymic nude mice (6-8 weeks old) are typically used.

Tumor Implantation: A suspension of 5-10 x 10⁶ tumor cells in a mixture of media and

Matrigel is injected subcutaneously into the flank of each mouse.

Treatment: When tumors reach a predetermined volume (e.g., 100-200 mm³), mice are

randomized into control (vehicle) and treatment groups. EMD 1204831 is formulated in a

suitable vehicle (e.g., 0.5% hydroxypropyl methylcellulose in water) and administered daily

via oral gavage.

Tumor Measurement and Analysis: Tumor volume is calculated using the formula: (length x

width²) / 2. Body weight is monitored as an indicator of toxicity. The primary endpoint is

typically tumor growth inhibition or regression compared to the vehicle control group.

c-Met Phosphorylation Assay (ELISA-based)
This protocol is for the quantitative determination of c-Met phosphorylation in cell lysates.

Cell Seeding and Treatment: Cells are seeded in multi-well plates and allowed to adhere.

They are then serum-starved before being stimulated with HGF in the presence of varying

concentrations of EMD 1204831 for a specified time.

Lysate Preparation: Cells are washed with cold PBS and lysed using a cell extraction buffer

containing protease and phosphatase inhibitors.

ELISA Procedure:

A microplate pre-coated with a capture antibody specific for total c-Met is used.

Cell lysates are added to the wells, and the plate is incubated to allow the capture of c-Met

protein.
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Wells are washed, and a detection antibody that specifically recognizes phosphorylated c-

Met (e.g., at tyrosines 1234/1235) is added.

After another incubation and wash step, a horseradish peroxidase (HRP)-conjugated

secondary antibody is added.

The plate is washed again, and a TMB substrate solution is added to the wells. The

reaction is stopped with a stop solution.

The optical density is measured at 450 nm using a microplate reader. The signal intensity

is proportional to the amount of phosphorylated c-Met.

Clinical Development
A first-in-man, open-label, Phase I dose-escalation trial (NCT01110083) was initiated to

evaluate the safety, tolerability, pharmacokinetics, and preliminary clinical activity of EMD
1204831 in patients with advanced solid tumors.[3] The planned dosing was twice daily (BID) in

21-day cycles. However, the trial was terminated by the sponsor for reasons other than safety,

and the development of EMD 1204831 was not pursued further.[3]

Conclusion
EMD 1204831 is a potent and selective inhibitor of the c-Met receptor tyrosine kinase.

Preclinical studies have robustly demonstrated its ability to inhibit c-Met signaling and induce

tumor regression in a range of solid tumor xenograft models. While its clinical development was

halted, the data generated from its investigation provide valuable insights into the therapeutic

potential of targeting the HGF/c-Met pathway in oncology.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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